molecular formula C7H9NO2 B1279893 3-But-3-ynyl-1,3-oxazolidin-2-one CAS No. 864755-84-0

3-But-3-ynyl-1,3-oxazolidin-2-one

Katalognummer B1279893
CAS-Nummer: 864755-84-0
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: RYLAZYLTMZVHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-But-3-ynyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by a five-membered heterocyclic ring structure .


Synthesis Analysis

The synthesis of oxazolidinones, including “3-But-3-ynyl-1,3-oxazolidin-2-one”, has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic procedures have been reported for this heterocyclic structure .


Molecular Structure Analysis

The molecular structure of “3-But-3-ynyl-1,3-oxazolidin-2-one” includes a five-membered oxazolidone ring with a but-3-ynyl substituent . The InChI code for this compound is 1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h4-6H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Application in Antibacterial Activity Research

Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

The compound 3-But-3-ynyl-1,3-oxazolidin-2-one has been used in the synthesis of Evans’ chiral auxiliaries, which have shown significant antibacterial activity. This compound was tested against Staphylococcus aureus strains isolated from animals with mastitis infections .

Methods of Application

The compound was synthesized using a new approach developed for the synthesis of Evans’ chiral auxiliaries. This involved the preparation of a 2-oxazolidinone derivative from the Morita-Baylis-Hillman adduct .

Results or Outcomes

The antibacterial activity of this oxazolidinone was tested against Staphylococcus aureus strains isolated from animals with mastitis infections .

Application in Synthesis of Oxazolidin-2-one Scaffolds

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3-But-3-ynyl-1,3-oxazolidin-2-one has been used in the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. These scaffolds are key synthetic intermediates within the context of macrolide antibiotics syntheses .

Methods of Application

The compound was synthesized using an efficient approach based on a combination of an asymmetric aldol and a modified Curtius protocol. This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Results or Outcomes

This strategy permitted a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Application in the Synthesis of Evans’ Oxazolidinones

Summary of the Application

The compound 3-But-3-ynyl-1,3-oxazolidin-2-one has been used in the synthesis of Evans’ oxazolidinones. These oxazolidinones are significant and widely utilized chiral auxiliaries in the realm of organic synthesis .

Methods of Application

The compound was synthesized using a novel, short, and direct alternative strategy, for the preparation of the oxazolidinones, in nearly quantitative yields and without the purification of intermediates .

Results or Outcomes

The successful synthesis of Evans’ oxazolidinones using this compound provides a promising method for the early phases of drug discovery .

Application in the Formation of the 1,3-Oxazolidin-2-One Ring

Summary of the Application

The compound 3-But-3-ynyl-1,3-oxazolidin-2-one has been used in new and modified existing methods for the formation of the 1,3-oxazolidin-2-one ring .

Methods of Application

The compound was synthesized using a combination of an asymmetric aldol and a modified Curtius procedure to undergo an effective intramolecular cyclization .

Results or Outcomes

The successful formation of the 1,3-oxazolidin-2-one ring using this compound has drawn a considerable amount of interest from the synthetic community .

Eigenschaften

IUPAC Name

3-but-3-ynyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAZYLTMZVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469339
Record name 3-but-3-ynyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-But-3-ynyl-1,3-oxazolidin-2-one

CAS RN

864755-84-0
Record name 3-but-3-ynyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-But-3-ynyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-But-3-ynyl-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-But-3-ynyl-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-But-3-ynyl-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-But-3-ynyl-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-But-3-ynyl-1,3-oxazolidin-2-one

Citations

For This Compound
3
Citations
BL Deng, Y Zhao, TL Hartman, K Watson… - European journal of …, 2009 - Elsevier
As a continuation of efforts to replace the metabolically labile methyl esters of lead alkenyldiarylmethanes (ADAMs) with stable bioisosteres, compounds bearing benzo[d]isoxazole and …
Number of citations: 43 www.sciencedirect.com
BL Deng, TL Hartman, RW Buckheit… - Journal of medicinal …, 2006 - ACS Publications
The alkenyldiarylmethanes (ADAMs) are a unique class of non-nucleoside reverse transcriptase inhibitors that have potential value in the treatment of HIV/AIDS. However, the potential …
Number of citations: 56 pubs.acs.org
BL Deng, TL Hartman, RW Buckheit… - Journal of medicinal …, 2005 - ACS Publications
Non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) are part of the combination therapy currently used to treat HIV infection. Based on analogy with known HIV-1 NNRT …
Number of citations: 48 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.